molecular formula C9H5FN2O2 B1295531 6-Fluoro-8-nitroquinoline CAS No. 343-26-0

6-Fluoro-8-nitroquinoline

Cat. No. B1295531
CAS RN: 343-26-0
M. Wt: 192.15 g/mol
InChI Key: LDSAYITYLRHGQV-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 6-fluoro-8-nitroquinoline (Intermediate 36) (1.0 g, 5.41 mmol), tin (II) chloride (3.08 g, 16.2 mmol) and 6N HCl (5 drops) gave the title compound (650 mg, 74%) which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[Sn](Cl)Cl>Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
3.08 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC=NC2=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.